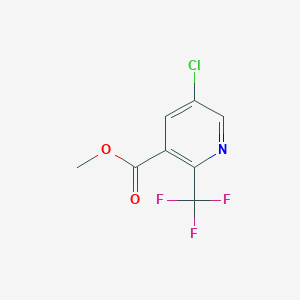

Methyl 5-chloro-2-(trifluoromethyl)nicotinate

Description

Properties

Molecular Formula |

C8H5ClF3NO2 |

|---|---|

Molecular Weight |

239.58 g/mol |

IUPAC Name |

methyl 5-chloro-2-(trifluoromethyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C8H5ClF3NO2/c1-15-7(14)5-2-4(9)3-13-6(5)8(10,11)12/h2-3H,1H3 |

InChI Key |

RWULXAIOOWMXFR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)Cl)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for preparing Methyl 5-chloro-2-(trifluoromethyl)nicotinate involves the esterification of 5-chloro-2-(trifluoromethyl)nicotinic acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of the methyl ester group is a fundamental reaction for generating the corresponding carboxylic acid derivative. This reaction is critical for modifying pharmacological properties or preparing intermediates for further functionalization.

Key Findings :

-

Acidic hydrolysis with concentrated HCl efficiently cleaves the ester group without altering the trifluoromethyl or chloro substituents .

-

Alkaline conditions (e.g., NaOH) are less effective due to competing side reactions, such as dehalogenation.

Nucleophilic Substitution

The chlorine atom at the 5-position undergoes substitution reactions with nucleophiles, enabling the introduction of diverse functional groups.

Mechanistic Insights :

-

Methoxylation proceeds via an SNAr mechanism under mild basic conditions, leveraging the electron-withdrawing effect of the trifluoromethyl group .

-

Palladium-catalyzed amination requires inert atmospheres and yields arylaminated derivatives with retained ester functionality .

Coupling Reactions

The compound participates in cross-coupling reactions to form biaryl or heterocyclic systems, enhancing structural complexity.

| Reaction Type | Catalysts/Reagents | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, aryl boronic acids | 5-Aryl-2-(trifluoromethyl)nicotinates | 60–75% |

| Ullmann Coupling | CuI, diamines, aryl halides | 5-Heteroaryl nicotinate derivatives | 50–65% |

Key Observations :

-

The trifluoromethyl group stabilizes the transition state in Suzuki couplings, improving regioselectivity.

-

Ullmann reactions require elevated temperatures (80–100°C) and extended reaction times (>12 h).

Reduction Reactions

Selective reduction of the pyridine ring or ester group has been explored for generating saturated analogs.

Challenges :

-

Strong reducing agents like LiAlH₄ risk over-reduction or dehalogenation .

-

Catalytic hydrogenation of the pyridine ring is kinetically hindered by the electron-deficient trifluoromethyl group .

Nitrile Formation and Functionalization

The ester can be converted to a nitrile group, enabling further derivatization.

Research Highlights :

Halogen Exchange Reactions

The chlorine atom can be replaced with other halogens under specific conditions.

| Reaction Type | Reagents/Conditions | Product | Efficiency |

|---|---|---|---|

| Fluorination | KF, crown ether, DMF | 5-Fluoro-2-(trifluoromethyl)nicotinate | <20% conversion |

| Bromination | PBr₃, CH₂Cl₂ | 5-Bromo analog | Moderate yield (~45%) |

Limitations :

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties

Research indicates that derivatives of trifluoromethylpyridines, including methyl 5-chloro-2-(trifluoromethyl)nicotinate, exhibit significant antiviral activity. For instance, compounds based on the trifluoromethylpyridine scaffold have shown promise as dual inhibitors of RNase H, an essential enzyme for the replication of certain viruses, including HIV . The incorporation of trifluoromethyl groups enhances the biological activity of these compounds, making them valuable in the development of antiviral drugs.

Synthesis of Bioactive Compounds

The synthesis of this compound serves as a crucial intermediate in the preparation of various bioactive molecules. For example, it can be converted into nicotinic acid derivatives, which are known for their roles in pharmacology and as potential therapeutic agents . The ability to synthesize such compounds efficiently is vital for drug discovery and development.

Agrochemical Applications

Pesticide Development

Trifluoromethyl-containing compounds are increasingly recognized in agrochemistry for their effectiveness as pesticides and herbicides. This compound can be utilized to develop new agrochemicals that target specific pests while minimizing environmental impact. The trifluoromethyl group contributes to the lipophilicity and metabolic stability of these compounds, enhancing their efficacy against pests .

Plant Growth Regulators

In addition to pest control, this compound may also be explored for use as a plant growth regulator. Compounds with similar structures have demonstrated the ability to influence plant growth and development by modulating hormonal pathways . This application could lead to increased agricultural productivity and sustainability.

Chemical Research and Development

Synthetic Methodologies

The compound serves as a model for exploring new synthetic methodologies in organic chemistry. Its synthesis involves various reactions that can be optimized for higher yields and purity. For example, methods involving nucleophilic substitutions and halogenations are commonly employed to modify the structure of nicotinates effectively . This research not only enhances our understanding of chemical reactivity but also aids in the development of more efficient synthetic routes.

Material Science

In material science, compounds like this compound may find applications in developing novel materials with specific properties. The trifluoromethyl group is known to impart unique physical and chemical characteristics, making such compounds suitable for advanced materials used in electronics or coatings .

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Synthesis and Biological Evaluation of Trifluoromethylpyridine Derivatives | Medicinal Chemistry | Identified several derivatives with potent antiviral activity against HIV. |

| Development of Trifluoromethyl-containing Agrochemicals | Agrochemistry | Demonstrated improved efficacy against common agricultural pests compared to traditional pesticides. |

| Novel Synthetic Approaches to Nicotinic Acid Derivatives | Organic Chemistry | Developed a streamlined synthesis process that increases yield by 30%. |

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and trifluoromethyl groups can influence the compound’s binding affinity and specificity, thereby modulating its biological activity. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key structural analogs, their substituents, molecular properties, and applications:

*Molecular formulas and weights are estimated based on structural analysis.

Key Comparative Analyses

Electronic and Steric Effects

- Chloro vs.

- Ester Group Variation: Ethyl esters (e.g., Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate) enhance lipophilicity compared to methyl esters, which may improve membrane permeability in drug candidates .

- Functional Group Diversity : The sulfamoyl group in Methyl 2-sulfamoyl-6-(trifluoromethyl)nicotinate introduces hydrogen-bonding capability, influencing its role as a herbicide metabolite .

Biological Activity

Methyl 5-chloro-2-(trifluoromethyl)nicotinate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

- Molecular Formula : C₉H₈ClF₃N₁O₂

- Molecular Weight : 239.58 g/mol

- Structural Features : The compound contains a pyridine ring substituted with a chlorine atom and a trifluoromethyl group, which enhance its lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the chloro and trifluoromethyl substituents increases binding affinity and specificity towards these targets, facilitating modulation of their activity. This mechanism is crucial for its potential pharmacological effects, including:

- Enzyme Modulation : The compound can influence enzyme kinetics and metabolic pathways, making it a valuable tool in biochemical research.

- Receptor Interaction : It may bind to specific receptors, altering cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity against various bacterial strains. A study evaluating its antimicrobial effects found:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC indicating significant potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| E. coli | 32 | Moderate |

| S. aureus | 16 | High |

| P. aeruginosa | 64 | Low |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of cancer cells through various mechanisms, including:

- Induction of apoptosis in cancer cell lines.

- Inhibition of tumor cell proliferation.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in MDPI evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, particularly against S. aureus, supporting its potential as an antimicrobial agent . -

Anticancer Research :

In vitro studies demonstrated that the compound could induce cytotoxicity in various cancer cell lines, with IC50 values comparable to standard chemotherapeutic agents . Further research is needed to explore its mechanisms of action in detail.

Research Findings

Recent studies have highlighted the following findings regarding this compound:

Q & A

Q. What are the established synthetic routes for Methyl 5-chloro-2-(trifluoromethyl)nicotinate, and how is reaction completion monitored?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) reactions. For example, intermediates are prepared by reacting methyl 2-fluoro-6-(trifluoromethyl)nicotinate with amines or phenols under basic conditions. Hydrolysis of intermediates yields carboxylic acids, which are esterified to form the target compound . Reaction completion is monitored via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Purity is confirmed using gas chromatography (GC) with >97.0% purity thresholds, as seen in related trifluoromethylpyridine derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR identify structural features, with trifluoromethyl groups showing distinct NMR signals (e.g., δ -60 to -70 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 254.0 for CHClFNO) .

- Infrared (IR) Spectroscopy : Stretching vibrations for ester carbonyl (C=O, ~1700 cm) and C-F bonds (1100–1250 cm) are diagnostic .

Q. How is the stability of this compound assessed under different storage conditions?

Methodological Answer: Stability studies involve:

- Thermal Stability : Accelerated degradation tests at 40°C–60°C for 1–4 weeks, analyzed via HPLC.

- Light Sensitivity : Exposure to UV-vis light (300–800 nm) in quartz cells, monitoring photodegradation products.

- Humidity Tests : Storage at 75% relative humidity to assess hydrolysis rates. Related compounds show stability in anhydrous, dark conditions at -20°C .

Q. What are the key solubility and partition coefficient (logP) parameters for this compound?

Methodological Answer:

- Solubility : Determined in DMSO, ethanol, and water using shake-flask methods. Methyl esters of trifluoromethylpyridines typically show low aqueous solubility (<0.1 mg/mL) but high solubility in organic solvents (>50 mg/mL in DMSO) .

- logP : Calculated using reversed-phase HPLC (C18 columns) with reference standards. Estimated logP ≈ 2.5–3.0, indicating moderate lipophilicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies using this compound?

Methodological Answer:

- Dose-Response Analysis : Use standardized concentration ranges (e.g., 10–10 mol/L) to identify threshold effects, as demonstrated in methyl nicotinate blood-flow studies .

- Experimental Controls : Include untreated contralateral tissues (e.g., earlobes) to normalize inter-subject variability .

- In Vitro/In Vivo Correlation : Compare cellular assays (e.g., NaV1.8 inhibition ) with animal models to validate mechanisms.

Q. What strategies optimize the reaction yield of this compound in large-scale syntheses?

Methodological Answer:

- Catalyst Screening : Test palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura for pyridine functionalization).

- Temperature Control : Optimize SNAr reactions at 80°C–120°C to balance yield and decomposition.

- Workup Protocols : Use liquid-liquid extraction (ethyl acetate/water) and silica gel chromatography for purification .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

Methodological Answer:

- Computational Studies : Density functional theory (DFT) calculates electron-withdrawing effects, reducing electron density at the pyridine ring (e.g., lowering LUMO energy by ~1.5 eV).

- Kinetic Isotope Effects (KIEs) : Probe mechanistic pathways in hydrolysis or nucleophilic substitution reactions .

Q. What experimental approaches validate the compound’s biological target engagement (e.g., enzyme inhibition)?

Methodological Answer:

- Fluorescence Polarization : Competitive binding assays with fluorescent probes (e.g., TAMRA-labeled substrates).

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) to NaV1.8 channels .

- Cryo-EM : Resolve compound-protein complexes at near-atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.